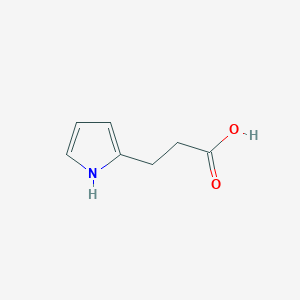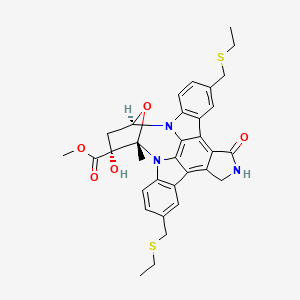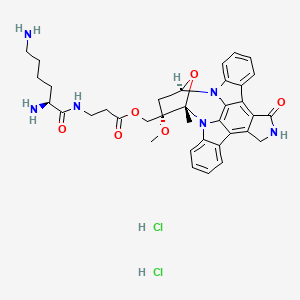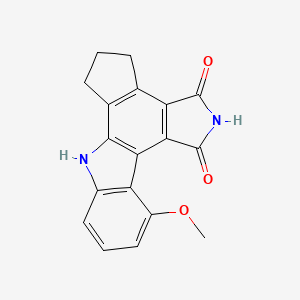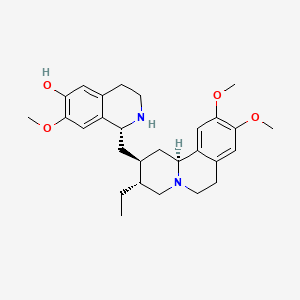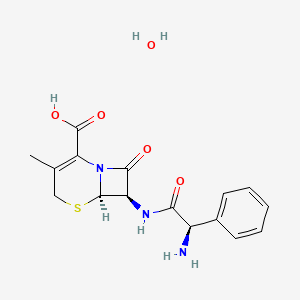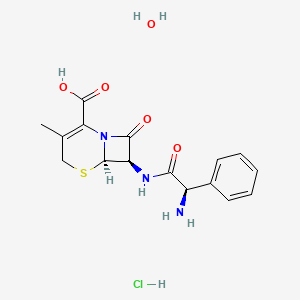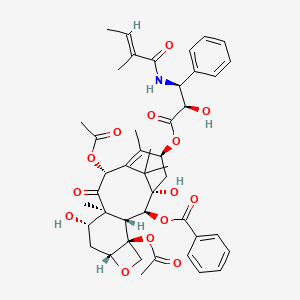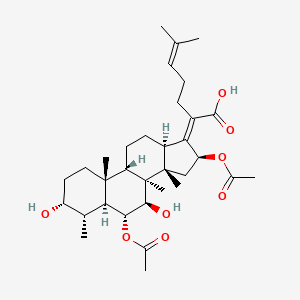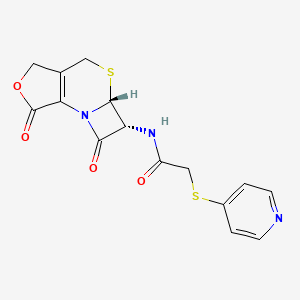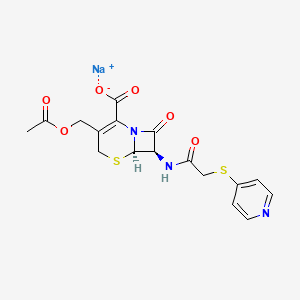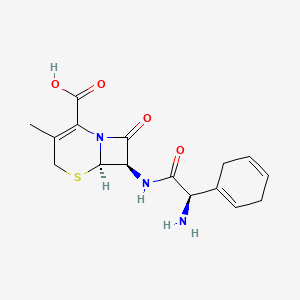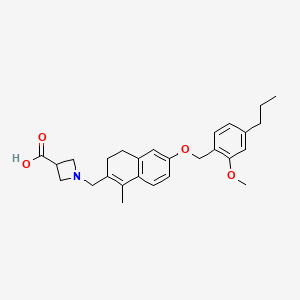![molecular formula C23H18BrN3OS B1668463 5-Bromo-5'-phenyl-1-(2-phenylethyl)-spiro[3H-indole-3,2'(3'H)-[1,3,4]thiadiazol]-2(1H)-one CAS No. 639507-03-2](/img/structure/B1668463.png)
5-Bromo-5'-phenyl-1-(2-phenylethyl)-spiro[3H-indole-3,2'(3'H)-[1,3,4]thiadiazol]-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CFM-5 is an antagonist of anaphase-promoting complex (APC)-2 and cell cycle and apoptosis regulatory protein (CARP)-1 interaction.
Scientific Research Applications
Inhibition of Metalloproteases
5'-Phenyl-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-2-one compounds, related to the queried chemical, have been studied for their potential as ADAMTS-5 (Aggrecanase-2) inhibitors. This research is significant as it represents progress towards a selective ADAMTS-5 inhibitor, which could be beneficial in developing disease-modifying drugs for osteoarthritis (Bursavich et al., 2007).
Bcl-2 Protein Inhibition
Analog compounds of 5'-phenyl-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-2-one have shown inhibitory activity against Bcl-2 proteins. Notably, certain compounds in this series exhibited good binding affinities to Bcl-xL and Mcl-1 proteins, which are crucial in the regulation of apoptotic pathways. This makes them potential candidates for developing new treatments for conditions where apoptosis regulation is key (Liu et al., 2013).
Synthesis of Novel Derivatives
Research has been conducted on synthesizing novel derivatives of sulfur-containing [1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one, leading to the creation of new families of spiro-pyrano-thiadiazolo-pyrimidine derivatives. These compounds have potential applications in various fields of chemistry and drug development due to their unique structural properties (Hosseini et al., 2021).
Antihistamic Properties
A study has shown the synthesis of fluorinated spiro[3H-indole-3,2′-tetrahydro-1,3-thiazine]-2,4′(1H)-diones with potential as antihistamic agents. The compounds demonstrated the ability to inhibit contractions induced by histamine, suggesting their use in allergic reactions and related conditions (Arya et al., 2012).
Anticancer Activity
Certain 5-(3-indolyl)-1,3,4-thiadiazoles, closely related to the queried compound, have been synthesized and analyzed for their cytotoxicity against various human cancer cell lines. These compounds have shown significant potential in suppressing the growth of cancer cells, highlighting their potential as therapeutic agents in oncology (Kumar et al., 2010).
p53 Modulation
Analogues of the queried compound have been explored for their role in p53 modulation and antiproliferative activity against tumor cell lines. One particular derivative showed potent inhibition of p53-MDM2 interaction and induced apoptotic cell death, which is significant in cancer treatment research (Bertamino et al., 2013).
properties
CAS RN |
639507-03-2 |
|---|---|
Product Name |
5-Bromo-5'-phenyl-1-(2-phenylethyl)-spiro[3H-indole-3,2'(3'H)-[1,3,4]thiadiazol]-2(1H)-one |
Molecular Formula |
C23H18BrN3OS |
Molecular Weight |
464.4 g/mol |
IUPAC Name |
5'-bromo-5-phenyl-1'-(2-phenylethyl)spiro[3H-1,3,4-thiadiazole-2,3'-indole]-2'-one |
InChI |
InChI=1S/C23H18BrN3OS/c24-18-11-12-20-19(15-18)23(26-25-21(29-23)17-9-5-2-6-10-17)22(28)27(20)14-13-16-7-3-1-4-8-16/h1-12,15,26H,13-14H2 |
InChI Key |
XNQKFLVXBADQOZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C3=C(C=C(C=C3)Br)C4(C2=O)NN=C(S4)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=C(C=C(C=C3)Br)C4(C2=O)NN=C(S4)C5=CC=CC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
CFM-5; CFM 5; CFM5; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



